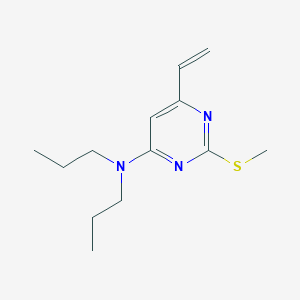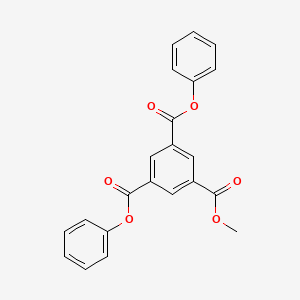
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzene ring substituted with methyl and diphenyl groups, along with three carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acyl chlorides and alcohols. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxylate groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Esterification: The carboxylate groups can react with alcohols in the presence of acid catalysts to form esters
Applications De Recherche Scientifique
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate can be compared with similar compounds such as:
Trimethyl 1,3,5-benzenetricarboxylate: Known for its use in synthesizing yttrium trimesates with open frameworks.
Benzene-1,3,5-tricarboxamides: These compounds are used in the formation of supramolecular polymers and biomaterials.
Benzene-1,3,5-tri(dithiocarboxylate): Evaluated for its potential as a multidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
524674-02-0 |
|---|---|
Formule moléculaire |
C22H16O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-O-methyl 1-O,3-O-diphenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H16O6/c1-26-20(23)15-12-16(21(24)27-18-8-4-2-5-9-18)14-17(13-15)22(25)28-19-10-6-3-7-11-19/h2-14H,1H3 |
Clé InChI |
CWDUNIDXWJXZBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
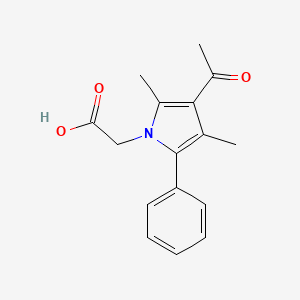


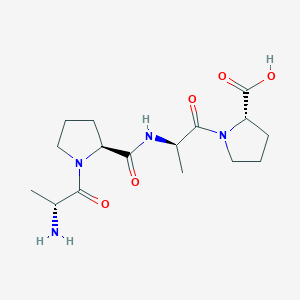
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
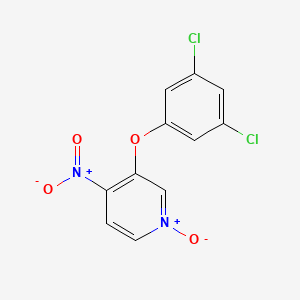

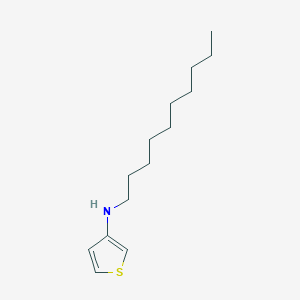
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
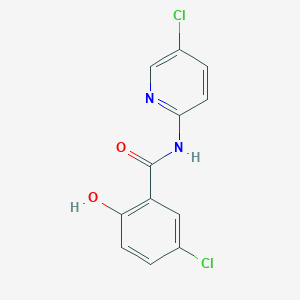
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
